- Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphereTetrahedron Letters, 2006, 47(12), 1965-1968,
Cas no 96524-70-8 (Methyl 2-(4-formylphenyl)acetate)

Methyl 2-(4-formylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(4-formylphenyl)acetate
- Methyl(p-formylphenyl)acetate
- acetate
- (4-Formylphenyl)acetic acid methyl ester
- Methyl (4-formylphenyl)acetate
- Methyl (p-formylphenyl)acetate
- Methyl(p-formylphenyl)acetate
- Benzeneacetic acid, 4-formyl-, methyl ester
- AK116482
- methyl(4-formylphenyl)acetate
- YPJYQGMVBYQTTA-UHFFFAOYSA-N
- CL9157
- 4-formylphenylacetic acid methyl ester
- 4-Formylbenzeneacetic acid methyl ester
- OR313093
- (4-formyl-phenyl)-acetic acid methyl
- Methyl 4-formylbenzeneacetate (ACI)
- Methyl 2-(4-formylphenyl)acetate;Methyl(p-formylphenyl)acetate;Methyl (4-formylphenyl)acetate
- DS-4655
- 4-Formylbenzeneacetic acid methyl este
- Methyl 4-formylphenylacetate
- CS-W019639
- AKOS016010393
- SCHEMBL645184
- MFCD17018734
- 96524-70-8
- Z1255502340
- Methyl2-(4-formylphenyl)acetate
- BCP31443
- SY113262
- EN300-2131511
- (4-formyl-phenyl)-acetic acid methyl ester
-
- MDL: MFCD17018734
- Inchi: 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3
- InChI Key: YPJYQGMVBYQTTA-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(CC(OC)=O)=CC=1
Computed Properties
- Exact Mass: 178.062994g/mol
- Surface Charge: 0
- XLogP3: 1.3
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 4
- Monoisotopic Mass: 178.062994g/mol
- Monoisotopic Mass: 178.062994g/mol
- Topological Polar Surface Area: 43.4Ų
- Heavy Atom Count: 13
- Complexity: 181
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.157
- Boiling Point: 285 ºC
- Flash Point: 124 ºC
Methyl 2-(4-formylphenyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D917269-10g |
Methyl (4-Formylphenyl)acetate |
96524-70-8 | 98% | 10g |
$530 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU036-20g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 20g |
5262.0CNY | 2021-07-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-1g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 1g |
¥140.00 | 2024-04-23 | |
Enamine | EN300-2131511-0.5g |
methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 95% | 0.5g |
$61.0 | 2023-09-16 | |
Enamine | EN300-2131511-2.5g |
methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 95% | 2.5g |
$128.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-250mg |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 250mg |
¥74.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-10g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 10g |
¥763.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-25g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 25g |
¥2184.00 | 2024-04-23 | |
eNovation Chemicals LLC | D961333-25g |
Benzeneacetic acid, 4-formyl-, methyl ester |
96524-70-8 | 98% | 25g |
$220 | 2024-06-06 | |
Ambeed | A197021-250mg |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 250mg |
$18.0 | 2025-03-05 |
Methyl 2-(4-formylphenyl)acetate Production Method
Synthetic Circuit 1
Synthetic Circuit 2
- Preparation of substituted tricyclic compounds with activity towards EP1 receptors, World Intellectual Property Organization, , ,
Synthetic Circuit 3
- Preparation of oxadiazolone derivatives for use as transient receptor potential channel inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 4
- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed ReductionEuropean Journal of Organic Chemistry, 2021, 2021(14), 2103-2106,
Synthetic Circuit 5
- Preparation of purine derivatives as TLR7 agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Synthetic Circuit 7
- Preparation of benzophenone derivatives as AP-1 inhibitors for treatment of arthritis, World Intellectual Property Organization, , ,
Synthetic Circuit 8
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt
- Preparation of aminohydroxyethylbenzothiazolones as β2 adrenoreceptor agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 9
- Formation of heptafulvene in reactions of [(methoxycarbonyl)methyl]phenylcarbene in the gas phasesJournal of Organic Chemistry, 1993, 58(16), 4196-7,
Synthetic Circuit 10
1.2 Solvents: Dichloromethane , Water ; 2 h, rt; 1 h, rt
1.3 Reagents: Sodium bicarbonate
- Preparation of imidazole-based anticancer agents and derivatives thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 11
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt
- Preparation of compounds having muscarinic receptor antagonist and β2 adrenergic receptor agonist activity, World Intellectual Property Organization, , ,
Synthetic Circuit 12
- Preparation of 2-(naphthyloxymethyl)quinolines having leukotriene-antagonistic action, World Intellectual Property Organization, , ,
Synthetic Circuit 13
- Preparation of spirooxindole derivatives for use as AMPK activators, World Intellectual Property Organization, , ,
Synthetic Circuit 14
- Preparation of adenine derivatives as TLR7 agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 15
- Ortho-(mono-substituted amino)phenylimines, European Patent Organization, , ,
Methyl 2-(4-formylphenyl)acetate Raw materials
- 2-(4-Formylphenyl)acetic acid
- 4-CHLOROMETHYLPHENYLACETIC ACID METHYL ESTER
- methyl 2-[4-(bromomethyl)phenyl]acetate
- methyl 2-(4-(hydroxymethyl)phenyl)acetate
- 4-(Hydroxymethyl)phenylacetic acid
- Methyl 2-[4-(methoxymethyl)phenyl]acetate
Methyl 2-(4-formylphenyl)acetate Preparation Products
Methyl 2-(4-formylphenyl)acetate Related Literature
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
Additional information on Methyl 2-(4-formylphenyl)acetate
Comprehensive Overview of Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8): Properties, Applications, and Industry Insights
Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8) is a versatile organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and specialty chemical manufacturing. This ester derivative, featuring both formyl and acetate functional groups, has garnered significant attention due to its role in synthesizing high-value compounds like flavors, UV absorbers, and biologically active molecules. Its molecular structure (C10H10O3) offers unique reactivity, making it a cornerstone in modern organic chemistry.
Recent trends highlight growing interest in sustainable synthesis methods for Methyl 2-(4-formylphenyl)acetate, driven by the demand for green chemistry and eco-friendly production. Researchers are exploring catalytic processes using biodegradable solvents or enzyme-mediated reactions to reduce environmental impact. Additionally, its potential in cosmetic formulations as a precursor for antioxidants aligns with the booming clean beauty movement, addressing consumer queries like "natural alternatives to synthetic fragrance ingredients".
The compound’s physicochemical properties—such as a melting point of 80–82°C and solubility in organic solvents—make it ideal for precision reactions. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, a topic frequently searched by quality control professionals. Industries also prioritize storage stability and handling guidelines, with studies confirming its compatibility under inert atmospheres.
In the pharmaceutical sector, Methyl 2-(4-formylphenyl)acetate serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Patent analyses reveal its use in novel drug delivery systems, particularly for enhancing bioavailability. This aligns with trending searches on "innovative excipients for drug formulation" and "APIs with low toxicity profiles."
From a commercial perspective, the global market for fine chemicals has seen a 12% annual growth in demand for aromatic esters like Methyl 2-(4-formylphenyl)acetate. Suppliers emphasize batch-to-batch consistency and regulatory compliance (e.g., REACH, FDA), addressing concerns raised in queries such as "certification requirements for pharmaceutical intermediates." Custom synthesis services further cater to niche applications in agrochemicals and electronic materials.
Future research directions include exploring its derivatives for photovoltaic materials and biodegradable polymers, tapping into the renewable energy and circular economy trends. Collaborative studies between academia and industry aim to optimize atom economy in its production—a key focus in process chemistry forums.
In summary, Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8) exemplifies the intersection of innovation and practical utility in chemical sciences. Its adaptability across sectors, coupled with evolving synthesis technologies, positions it as a critical component in advancing sustainable industrial practices.
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